molecular formula C16H16BrN3O2S B423108 2-((E)-1-{3-[(4-BROMOBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE

2-((E)-1-{3-[(4-BROMOBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B423108
M. Wt: 394.3g/mol
InChI Key: VGFMLXAWNDKSNZ-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((E)-1-{3-[(4-BROMOBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazinecarbothioamide core with a 4-bromobenzyl and 4-methoxybenzylidene substituent, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-1-{3-[(4-BROMOBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-bromobenzyl chloride with 4-methoxybenzaldehyde to form the corresponding benzylidene derivative. This intermediate is then reacted with hydrazinecarbothioamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

2-((E)-1-{3-[(4-BROMOBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazinecarbothioamide group.

    Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced hydrazinecarbothioamide derivatives, and substitution reactions can result in various substituted benzylidene compounds.

Scientific Research Applications

2-((E)-1-{3-[(4-BROMOBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for research in drug discovery and development.

    Medicine: It may be investigated for its therapeutic properties, including potential anticancer, antimicrobial, or anti-inflammatory effects.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((E)-1-{3-[(4-BROMOBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}hydrazinecarbothioamide: Similar structure but with a chlorine atom instead of bromine.

    (2E)-2-{3-[(4-fluorobenzyl)oxy]-4-methoxybenzylidene}hydrazinecarbothioamide: Similar structure but with a fluorine atom instead of bromine.

    (2E)-2-{3-[(4-methylbenzyl)oxy]-4-methoxybenzylidene}hydrazinecarbothioamide: Similar structure but with a methyl group instead of bromine.

Uniqueness

The uniqueness of 2-((E)-1-{3-[(4-BROMOBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the bromine atom, for example, may enhance its ability to participate in certain types of chemical reactions or interact with biological targets differently compared to its analogs.

Properties

Molecular Formula

C16H16BrN3O2S

Molecular Weight

394.3g/mol

IUPAC Name

[(E)-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]methylideneamino]thiourea

InChI

InChI=1S/C16H16BrN3O2S/c1-21-14-7-4-12(9-19-20-16(18)23)8-15(14)22-10-11-2-5-13(17)6-3-11/h2-9H,10H2,1H3,(H3,18,20,23)/b19-9+

InChI Key

VGFMLXAWNDKSNZ-DJKKODMXSA-N

SMILES

COC1=C(C=C(C=C1)C=NNC(=S)N)OCC2=CC=C(C=C2)Br

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=S)N)OCC2=CC=C(C=C2)Br

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=S)N)OCC2=CC=C(C=C2)Br

Origin of Product

United States

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